molecular formula C7H10 B14434106 Spiro[2.4]hept-1-ene CAS No. 78578-84-4

Spiro[2.4]hept-1-ene

Cat. No.: B14434106
CAS No.: 78578-84-4
M. Wt: 94.15 g/mol
InChI Key: KYSZFXOVOHPNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]hept-1-ene: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[2.4]hept-1-ene can undergo oxidation reactions to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding saturated spirocyclic compounds.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products:

    Oxidation: Oxygenated spirocyclic compounds.

    Reduction: Saturated spirocyclic hydrocarbons.

    Substitution: Halogenated spirocyclic compounds.

Mechanism of Action

The mechanism by which spiro[2.4]hept-1-ene exerts its effects is primarily through its reactivity with various chemical reagents. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring size and the presence of both a cyclopropane and a cyclopentene ring. This combination imparts distinct reactivity and properties compared to other spirocyclic compounds .

Properties

CAS No.

78578-84-4

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

spiro[2.4]hept-1-ene

InChI

InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h5-6H,1-4H2

InChI Key

KYSZFXOVOHPNSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.